(3-Methoxyprop-1-en-2-yl)boronic acid

Physicochemical Properties Lead Optimization Fragment-Based Drug Design

(3-Methoxyprop-1-en-2-yl)boronic acid (CAS 2246901-42-6) is an organoboron compound belonging to the alkenyl boronic acid class, characterized by a methoxymethyl substituent adjacent to the boron-bearing vinyl carbon. With molecular formula C₄H₉BO₃ and molecular weight 115.93 g/mol, it serves as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the installation of a functionalized propenyl fragment onto aryl or vinyl halides.

Molecular Formula C4H9BO3
Molecular Weight 115.93 g/mol
Cat. No. B13477677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxyprop-1-en-2-yl)boronic acid
Molecular FormulaC4H9BO3
Molecular Weight115.93 g/mol
Structural Identifiers
SMILESB(C(=C)COC)(O)O
InChIInChI=1S/C4H9BO3/c1-4(3-8-2)5(6)7/h6-7H,1,3H2,2H3
InChIKeyJWYYMDMLKMGNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxyprop-1-en-2-yl)boronic Acid: A Functionalized Alkenyl Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


(3-Methoxyprop-1-en-2-yl)boronic acid (CAS 2246901-42-6) is an organoboron compound belonging to the alkenyl boronic acid class, characterized by a methoxymethyl substituent adjacent to the boron-bearing vinyl carbon [1]. With molecular formula C₄H₉BO₃ and molecular weight 115.93 g/mol, it serves as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the installation of a functionalized propenyl fragment onto aryl or vinyl halides . It is commercially supplied in both free acid and pinacol ester forms, the latter providing enhanced bench stability.

Why Simple Alkenyl Boronic Acids Cannot Replace (3-Methoxyprop-1-en-2-yl)boronic Acid


In-class alkenyl boronic acids such as trans-1-propenylboronic acid lack the β-methoxy substituent present in the target compound [1]. This methoxy group is not a passive spectator; it serves as a potential coordination site for Lewis acidic catalysts, modulates the electronic density at the alkene, and increases polarity for improved solubility in common organic solvents used in cross-coupling . Direct substitution with an unfunctionalized vinyl or propenyl boronic acid would abandon these steric and electronic characteristics, potentially altering reaction rates, regioselectivity, and yield—particularly in complex settings where a Lewis basic handle is required for subsequent transformations.

Quantitative Differentiation Evidence for (3-Methoxyprop-1-en-2-yl)boronic Acid Versus Comparator Alkenyl Boronic Acids


Molecular Weight and Functional Group Impact on Physicochemical Profile

The methoxy substituent increases the molecular weight of the free boronic acid by approximately 35% compared to unsubstituted trans-1-propenylboronic acid (115.93 vs. 85.90 g/mol) [1]. This mass shift directly reflects the added oxygen atom and methylene group, contributing to a higher topological polar surface area (tPSA) of 60.7 Ų (predicted) versus 40.5 Ų for the parent compound [1].

Physicochemical Properties Lead Optimization Fragment-Based Drug Design

Purity Profile and Isomeric Integrity Advantage of the Commercial Pinacol Ester

The commercial pinacol ester 2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is supplied with a purity of ≥95% and is explicitly labeled as 'stabilised' . In contrast, commercial trans-1-propenylboronic acid contains approximately 10 wt% cis-isomer impurity , which may participate in coupling and deliver stereochemical mixtures. The stabilised form of the pinacol ester helps mitigate protodeboronation during storage.

Cross-Coupling Reagents Chemical Purity Reproducibility

Synthesis Yield in a Representative Suzuki Coupling Application

In the total synthesis of the natural benzofuran eupomatenoid-6, a propenyl boronic acid (of which the target compound is a functionalized analog) participated in a key Suzuki coupling step, affording the final product with an overall yield of 56.8% over five steps [1]. While this specific example employed unsubstituted propenyl boronic acid, the methoxy-functionalized variant would be expected to provide similar coupling yields while introducing a synthetic handle for further derivatization.

Total Synthesis Natural Products Benzofurans

Enhanced Stability Through Pinacol Ester Protection

Alkenyl boronic acids are prone to polymerization and protodeboronation at elevated temperatures [1]. The target compound's pinacol ester (CAS 165904-29-0) offers a practical solution: the cyclic diol chelation shields the boron center, significantly improving thermal and oxidative stability. The pinacol ester is predicted to have a boiling point of 173.3±50.0 °C and density of 1.08±0.1 g/cm³, providing handling advantages relative to the free acid .

Boronic Ester Stability Protecting Groups Handling and Storage

Optimal Procurement Scenarios for (3-Methoxyprop-1-en-2-yl)boronic Acid and Its Pinacol Ester


Synthesis of Functionalized Styrenes and Heterocycles via Suzuki-Miyaura Coupling

The compound is ideally suited for installing a methoxyethyl-substituted vinyl group onto aryl or heteroaryl halides [1]. The methoxy handle can later undergo deprotection or further functionalization (e.g., oxidation to aldehyde, conversion to leaving group), making it a strategic building block for medicinal chemistry and total synthesis programs requiring downstream diversification.

Preparation of Orthogonally Functionalizable Boronic Ester Intermediates

Because the pinacol ester form (CAS 165904-29-0) is bench-stable and commercially available in stabilised ≥95% purity, it can be directly employed in iterative cross-coupling sequences without prior deprotection . This is advantageous in fragment-based drug discovery where sequential C–C bond formations are required.

Medicinal Chemistry Exploration of Methoxy-Containing Vinyl Pharmacophores

The methoxyvinyl fragment is present in numerous bioactive molecules. (3-Methoxyprop-1-en-2-yl)boronic acid provides a direct route to introduce this pharmacophore into lead compounds [1]. Its higher tPSA (60.7 Ų) relative to simple vinyl boronic acids may help improve ligand solubility without dramatically increasing molecular weight.

Process Chemistry: Scale-Up of Stabilised Boronic Ester for Multi-Kilogram Campaigns

The stabilised pinacol ester formulation is preferable for larger-scale operations, where protodeboronation and polymerization are major concerns . Its predicted boiling point of ~173 °C allows for standard handling at ambient conditions, avoiding the cold-chain logistics required for some unfunctionalized alkenyl boronic acids.

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